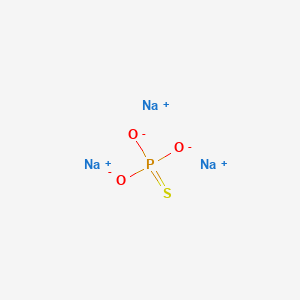
Calomel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le calomel, également connu sous le nom de chlorure de mercure(I), est un composé chimique de formule Hg₂Cl₂. C'est un solide dense blanc ou blanc jaunâtre, inodore, qui est l'exemple principal d'un composé de mercure(I). Historiquement, le this compound était utilisé comme médicament du XVIe siècle au début du XXe siècle, bien qu'il ait souvent provoqué une intoxication au mercure chez les patients . Le nom « this compound » vient des mots grecs « kalos » (beau) et « melas » (noir), faisant référence à sa réaction avec l'ammoniac, qui le noircit .
Applications De Recherche Scientifique
Calomel has several scientific research applications:
Mécanisme D'action
Target of Action
Calomel, also known as mercury(I) chloride (Hg2Cl2), was primarily used as a medicine from the 16th to early 20th century . Its primary targets were a variety of diseases, including syphilis, bronchitis, cholera, gout, tuberculosis, influenza, and cancer .
Mode of Action
This compound was often administered as a treatment for dysentery . It was also used as a purgative agent to relieve congestion and constipation . It is believed that when this compound enters the stomach, it will almost entirely be converted to HgCl2 .
Biochemical Pathways
For instance, mercury can bind to sulfur-containing compounds in the body, such as glutathione, which can disrupt cellular processes and lead to toxicity .
Pharmacokinetics
It is known that some of the this compound in the digestive system will likely be oxidized into a form of mercury that can be absorbed through the intestine . Most of the this compound ingested will be excreted through urine and stool .
Result of Action
Despite its widespread use, this compound frequently caused mercury poisoning in patients . Symptoms of mercury poisoning can include tremors, insomnia, memory loss, neuromuscular effects, headaches, and cognitive and motor dysfunction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and hence bioavailability can be affected by the pH of the stomach . Additionally, its stability and efficacy can be influenced by storage conditions, such as temperature and humidity .
Méthodes De Préparation
Le calomel peut être préparé par plusieurs méthodes :
- En faisant réagir du mercure élémentaire avec du chlorure mercurique :
Synthèse directe : Hg+HgCl2→Hg2Cl2
En faisant intervenir du nitrate de mercure(I) aqueux et diverses sources de chlorure telles que le chlorure de sodium ou l'acide chlorhydrique :Réaction de métathèse : 2HCl+Hg2(NO3)2→Hg2Cl2+2HNO3
Production industrielle : Le this compound est produit industriellement par sublimation d'un mélange de mercure et de chlorure mercurique, suivie d'une condensation de la vapeur.
Analyse Des Réactions Chimiques
Le calomel subit plusieurs types de réactions chimiques :
- Lorsque le this compound réagit avec l'ammoniac, il subit une réaction de dismutation, formant du mercure élémentaire et du chlorure d'amido-mercure :
Réaction de dismutation : Hg2Cl2+2NH3→Hg+Hg(NH2Cl)
Le this compound peut être réduit en mercure élémentaire à l'aide d'agents réducteurs tels que le chlorure stanneux :Réduction : Hg2Cl2+SnCl2→2Hg+SnCl4
Le this compound peut être oxydé en chlorure mercurique à l'aide d'agents oxydants comme le chlore :Oxydation : Hg2Cl2+Cl2→2HgCl2
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Pigments : Le this compound a été utilisé comme pigment blanc dans la peinture et les manuscrits.
Chimie analytique : Les électrodes de this compound sont utilisées dans les mesures du pH et l'analyse électrochimique pour mesurer la concentration des ions chlorure et des ions métalliques dans les solutions.
Mécanisme d'action
Le mécanisme d'action du this compound dans son utilisation médicinale historique n'était pas bien compris. Il était utilisé comme purgatif pour soulager la congestion et la constipation. Les effets du composé ont été appris par essais et erreurs, et il a ensuite été constaté qu'il provoquait une intoxication au mercure {_svg_3}. Dans les applications électrochimiques, les électrodes de this compound fonctionnent sur la base de la réaction d'équilibre entre le mercure, le chlorure mercureux et les ions chlorure, en maintenant un potentiel d'électrode stable .
Comparaison Avec Des Composés Similaires
Le calomel est comparé à d'autres composés à base de mercure :
Chlorure de mercure(II) (HgCl₂): Contrairement au this compound, le chlorure de mercure(II) est hautement toxique et soluble dans l'eau. Il est utilisé comme désinfectant et conservateur.
Bromure de mercure(I) (Hg₂Br₂): Similaire au this compound, mais avec du brome au lieu du chlore. Il est moins utilisé.
Iodure de mercure(I) (Hg₂I₂): Un autre composé similaire avec de l'iode, utilisé dans certaines applications de chimie analytique.
Le this compound est unique en raison de son utilisation médicinale historique et de son application dans les électrodes de référence électrochimiques, ce qui le distingue des autres composés du mercure .
Propriétés
Numéro CAS |
10112-91-1 |
|---|---|
Formule moléculaire |
Cl2Hg2 |
Poids moléculaire |
472.09 g/mol |
Nom IUPAC |
chloromercury |
InChI |
InChI=1S/2ClH.2Hg/h2*1H;;/q;;2*+1/p-2 |
Clé InChI |
ZOMNIUBKTOKEHS-UHFFFAOYSA-L |
SMILES |
Cl[Hg].Cl[Hg] |
SMILES canonique |
Cl[Hg].Cl[Hg] |
Densité |
7.15 at 68 °F (USCG, 1999) - Denser than water; will sink 7.15 g/cm³ |
| 10112-91-1 | |
Description physique |
Mercurous chloride is an odorless white solid. Sinks in water. (USCG, 1999) Liquid White powder or crystals; practically insoluble (0.0002 g/100 ml of water at 25 deg C); [ATSDR ToxProfiles] WHITE CRYSTALLINE POWDER. |
Pictogrammes |
Irritant; Environmental Hazard |
Solubilité |
Solubility in water, mg/l at 25 °C: 4 (practically insoluble) |
Synonymes |
calomel mercurous chloride mercury(I) chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















